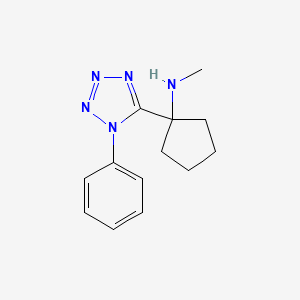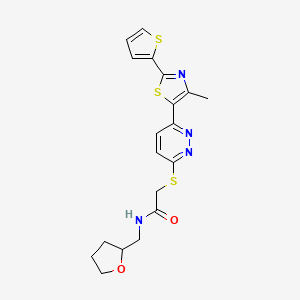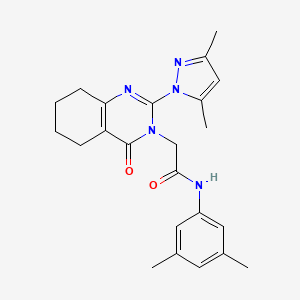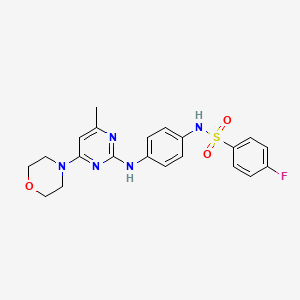
N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclopentanamine is a compound that features a tetrazole ring, a cyclopentane ring, and a phenyl group. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclopentanamine can be approached through several synthetic routes. One common method involves the [3+2] cycloaddition reaction between an azide and a nitrile . The reaction conditions typically include the use of a solvent such as acetonitrile and a catalyst like copper(I) iodide. Industrial production methods may involve microwave-assisted reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common reagents used in these reactions include molecular iodine, sodium azide, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use in drug development due to its bioisosteric properties.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclopentanamine involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to specific receptors and enzymes . This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of enzyme activity.
Comparison with Similar Compounds
N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclopentanamine can be compared with other tetrazole-containing compounds, such as:
1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor.
N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide: Exhibits significant anti-inflammatory action.
Oteseconazole and Quilseconazole: Antifungal drugs that inhibit cytochrome P450.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N5 |
|---|---|
Molecular Weight |
243.31 g/mol |
IUPAC Name |
N-methyl-1-(1-phenyltetrazol-5-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H17N5/c1-14-13(9-5-6-10-13)12-15-16-17-18(12)11-7-3-2-4-8-11/h2-4,7-8,14H,5-6,9-10H2,1H3 |
InChI Key |
FYRWFWJUXOSJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCC1)C2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B11232713.png)

![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B11232721.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide](/img/structure/B11232749.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11232754.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B11232761.png)
![N~4~-(4-chlorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11232770.png)
![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B11232778.png)
![(4-Benzylpiperazin-1-yl){1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B11232799.png)
![N-(4-bromo-2-fluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11232800.png)
